molecular formula C23H21N5O2 B2824893 6-(2,4-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione CAS No. 923377-56-4

6-(2,4-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione

Cat. No. B2824893
CAS RN: 923377-56-4
M. Wt: 399.454
InChI Key: SRFJNLWVYUKVFA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Molecular Structure Analysis

Imidazole derivatives generally have a planar imidazole unit . The crystal structures are often stabilized by intermolecular O▬H…N, O▬H…O, C▬H…N, hydrogen bonds, and C▬H…π interactions .

Scientific Research Applications

Catalytic Activity in Polymerization

Small heterocyclic ligands, similar to the structure of 6-(2,4-Dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione, have been studied for their ability to improve the copper-catalyzed oxidative coupling of phenols, leading to high-performance engineering plastics like Poly(2,6-dimethyl-1,4-phenylene ether) (PPE). These compounds serve as highly active catalyst precursor compounds, with variations in the substituents on the heterocyclic ring affecting catalytic activity by modulating ligand basicity and steric hindrance (Gamez et al., 2001).

Luminescence Sensing

Derivatives of dimethylphenyl imidazole dicarboxylate, related to the chemical structure , have been utilized in the synthesis of lanthanide(III)-organic frameworks. These frameworks demonstrate selective sensitivity to benzaldehyde-based derivatives, showcasing potential applications in fluorescence sensing due to their characteristic sharp emission bands (Shi et al., 2015).

Kinase Inhibition

Imidazo[4,5-h]isoquinolin-7,9-dione derivatives, which share a structural motif with the compound of interest, have been identified as competitive inhibitors for kinases such as lck. This discovery highlights the potential of such compounds in therapeutic applications, particularly in modulating kinase activity for disease treatment (Snow et al., 2002).

Antiviral and Antihypertensive Activity

Compounds structurally related to this compound have been explored for their antiviral and antihypertensive activities. The synthesis and biological evaluation of such compounds provide insights into their potential medical applications, specifically in addressing viral infections and hypertension (Nilov et al., 1995).

Mechanism of Action

The mechanism of action of imidazole derivatives can vary widely depending on their structure and the target they interact with. Some imidazole derivatives show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

The safety and hazards associated with a specific imidazole derivative would depend on its structure and properties. Some imidazole compounds can be hazardous and require careful handling .

Future Directions

The future directions for research on imidazole derivatives are vast, given their wide range of biological activities and potential applications in medicinal chemistry .

properties

IUPAC Name

6-(2,4-dimethylphenyl)-2,4-dimethyl-7-phenylpurino[7,8-a]imidazole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H21N5O2/c1-14-10-11-17(15(2)12-14)28-18(16-8-6-5-7-9-16)13-27-19-20(24-22(27)28)25(3)23(30)26(4)21(19)29/h5-13H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SRFJNLWVYUKVFA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)N2C(=CN3C2=NC4=C3C(=O)N(C(=O)N4C)C)C5=CC=CC=C5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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